3-Bromo-4-methoxybenzimidic acid ethyl ester

Catalog No.
S15755140
CAS No.
777828-03-2
M.F
C10H12BrNO2
M. Wt
258.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methoxybenzimidic acid ethyl ester

CAS Number

777828-03-2

Product Name

3-Bromo-4-methoxybenzimidic acid ethyl ester

IUPAC Name

ethyl 3-bromo-4-methoxybenzenecarboximidate

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6,12H,3H2,1-2H3

InChI Key

FXKVCRDSFNPJPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)OC)Br

3-Bromo-4-methoxybenzimidic acid ethyl ester is an organic compound characterized by the presence of a bromine atom and a methoxy group on a benzimidic acid structure. This compound features the molecular formula C10H10BrN2O2C_{10}H_{10}BrN_{2}O_{2} and has a molecular weight of approximately 273.1 g/mol. The structure consists of a benzimidazole ring, which is fused with an ethyl ester group and substituted with a bromine atom at the 3-position and a methoxy group at the 4-position. The unique arrangement of these functional groups contributes to its chemical reactivity and biological properties.

Due to its functional groups:

  • Ester Hydrolysis: The ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding 3-bromo-4-methoxybenzoic acid and ethanol.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds. For instance, treatment with sodium azide can yield 3-azido-4-methoxybenzimidic acid ethyl ester.
  • Reduction Reactions: The compound may also be reduced using reducing agents such as lithium aluminum hydride, potentially converting the carbonyl group into an alcohol.

Research indicates that compounds related to 3-bromo-4-methoxybenzimidic acid ethyl ester may exhibit significant biological activities. Benzimidazole derivatives have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives show activity against various bacterial strains.
  • Anticancer Properties: Certain benzimidazole compounds have been identified as having cytotoxic effects on cancer cell lines, possibly through mechanisms involving DNA intercalation or inhibition of topoisomerases.
  • Anti-inflammatory Effects: Some studies suggest that these compounds may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The synthesis of 3-bromo-4-methoxybenzimidic acid ethyl ester typically involves several key steps:

  • Preparation of 3-Bromo-4-methoxybenzoic Acid: This can be achieved through bromination of 4-methoxybenzoic acid using bromine or a brominating agent under controlled conditions.
  • Formation of Benzimidazole: The benzimidazole ring can be formed by reacting the carboxylic acid derivative with an appropriate amine (such as o-phenylenediamine) under acidic conditions.
  • Esterification: The final step involves esterification of the benzimidazole with ethanol in the presence of an acid catalyst to yield the ethyl ester.

3-Bromo-4-methoxybenzimidic acid ethyl ester has potential applications in various fields:

  • Pharmaceutical Development: Its derivatives may serve as lead compounds in drug discovery for antimicrobial and anticancer agents.
  • Chemical Research: It can be utilized in synthetic organic chemistry as a building block for more complex molecules.
  • Agricultural Chemistry: Compounds with similar structures may find use in developing agrochemicals for pest control.

Interaction studies involving 3-bromo-4-methoxybenzimidic acid ethyl ester focus on its binding affinity with biological targets. Preliminary research suggests that it may interact with enzymes involved in metabolic pathways or cellular processes, which could elucidate its mechanism of action and therapeutic potential. Additionally, studies assessing its interactions with nucleic acids could provide insights into its anticancer properties.

Several compounds share structural similarities with 3-bromo-4-methoxybenzimidic acid ethyl ester. Here are some noteworthy examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-3-bromo-benzoic acid ethyl esterContains amino group instead of methoxyKnown for its use in dye synthesis
Ethyl 3-bromo-4-methylbenzoateMethyl substitution instead of methoxyExhibits different reactivity patterns
Ethyl 5-bromo-2-(3-chloropyridin-2-yl)-3,4-dihydropyrazole-3-carboxylatePyrazole core with bromine and chlorinePotentially different biological activities

These compounds highlight the diversity within this class of chemicals while underscoring the unique characteristics that distinguish 3-bromo-4-methoxybenzimidic acid ethyl ester from its counterparts. Each compound's specific substitutions influence its reactivity and biological activity, making them valuable in different research contexts.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.00514 g/mol

Monoisotopic Mass

257.00514 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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